molecular formula C10H11NO3 B046827 Methyl 3-acetyl-4-aminobenzoate CAS No. 111714-47-7

Methyl 3-acetyl-4-aminobenzoate

Cat. No. B046827
M. Wt: 193.2 g/mol
InChI Key: UWOWQJXAUBYDTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions. These reactions are designed as experiments for introductory organic chemistry courses, highlighting the accessibility of synthesizing complex esters through simple one-pot reactions. The product from these reactions is characterized using techniques like NMR spectroscopy and thin-layer chromatography, demonstrating the practical approach to synthesizing ester compounds in the laboratory (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-acetyl-4-aminobenzoate can be analyzed using X-ray diffraction data, providing insights into the crystalline structure and spatial arrangement of atoms within the molecule. For instance, studies on similar molecules have determined crystal structures and molecular geometries, contributing to a deeper understanding of how structural variations influence the properties and reactivity of these compounds (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

Methyl 3-acetyl-4-aminobenzoate participates in various chemical reactions that highlight its reactivity and functional group transformations. For example, reactions involving nitration, reduction, and esterification showcase the compound's versatility in organic synthesis. These reactions not only provide pathways to synthesize the compound but also offer opportunities to modify its structure for specific research applications (Feng, 2005).

Scientific Research Applications

  • Pharmaceutical Intermediates : A study by Feng (2005) in "Jiangsu Chemical Industry" describes a process for synthesizing a derivative of Methyl 3-acetyl-4-aminobenzoate, indicating potential as a pharmaceutical intermediate (Feng, 2005).

  • Local Anesthetics and Anti-Inflammatory Agents : Catsoulacos (1976) in the "Journal of Pharmaceutical Sciences" found that derivatives of Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate, a related compound, show promise as local anesthetics and anti-inflammatory agents (Catsoulacos, 1976).

  • Natural Product Isolation : Park et al. (2009) isolated Methyl 3-acetyl-4-hydroxybenzoate, a paraben derivative, from the seeds of Lithospermum erythrorhizon, a plant known for potential health benefits, suggesting its natural occurrence and potential uses (Park et al., 2009).

  • Chemical Properties Study : Johnston (1906) investigated the basic and acidic constants of methyl derivatives of para-aminobenzoic acid, showing how methyl ester formation affects these properties (Johnston, 1906).

  • Antitumor Activity : Chua et al. (1999) found that 2-(4-aminophenyl)benzothiazoles, structurally similar to Methyl 3-acetyl-4-aminobenzoate, demonstrate potent antitumor activity, with metabolism playing a key role in their mechanism of action (Chua et al., 1999).

  • Polymer Synthesis : Kricheldorf and Loehden (1995) utilized 3-aminobenzoic acid and 3-acetoxybenzoic acid for synthesizing diverse poly(ester-amide)s, indicating a role in polymer science (Kricheldorf & Loehden, 1995).

  • Oxidative Stress Protection : A study by Cai et al. (2016) in "Molecules" suggests that MDHB, related to Methyl 3-acetyl-4-aminobenzoate, protects against oxidative stress and inhibits apoptosis in cells, indicating potential therapeutic benefits (Cai et al., 2016).

  • Antibacterial Activity : Paruch et al. (2020) in "Molecules" synthesized novel 1,3,4-oxadiazole derivatives that showed significant antimicrobial activity, particularly against Staphylococcus epidermidis, demonstrating potential in antibacterial applications (Paruch et al., 2020).

properties

IUPAC Name

methyl 3-acetyl-4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOWQJXAUBYDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446037
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetyl-4-aminobenzoate

CAS RN

111714-47-7
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-iodo-benzoic acid methyl ester (11.30 g, 40.77 mmol) in toluene (300 mL) were added tributyl(1-ethoxyvinyl)tin (16.5 mL, 48.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (9422 mg, 8.154 mmol) under nitrogen atmosphere, and the solution was stirred at 105° C. for 7 hours. After cooling to room temperature, water was added, the mixture was extracted with ethyl acetate-tetrahydrofuran, the organic layer was washed with water, and then, evaporated. The residue was dissolved in 280 mL of tetrahydrofuran, 2N hydrochloric acid (80 mL) was added thereto, followed by stirring for 3 hours at room temperature. The reaction mixture was cooled on an ice bath, an aqueous solution of 2N sodium hydroxide (80 mL) was added, an aqueous solution of saturated sodium bicarbonate was further added, and the solution was extracted with ethyl acetate. An aqueous solution of 10% potassium fluoride was added to the organic layer, and the solution was stirred for 3 hours at room temperature. The organic layer was separated, washed with brine, then evaporated, the residue was purified by silica gel column chromatography (hexane-ethyl acetate), and title compound (6.42 g, 33.2 mmol, 81.4%) was obtained.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9422 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Marco-Contelles, E Pérez-Mayoral, A Samadi… - Chemical …, 2009 - ACS Publications
… (81) This compound is prepared by Friedländer reaction of 2-amino-3-(benzyloxy)-4-bromobenzaldehyde with methyl 3-acetyl-4-aminobenzoate. (81) …
Number of citations: 652 pubs.acs.org
DL Boger, M Yasuda, LA Mitscher… - Journal of medicinal …, 1987 - ACS Publications
… condensation64 of methyl 3-acetyl-4-aminobenzoate (26)65b with 2-amino-3-(benzyloxy)-4-bromobenzaldehyde (14)55 provided the quinoline 27 [4.0 equiv of benzyltrimethyl…
Number of citations: 161 pubs.acs.org

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